2-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
2-Hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of benzo[c]chromen-6-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 2-hydroxyacetophenone with methyl vinyl ketone in the presence of a base like sodium hydroxide can form the chromenone core. Subsequent hydrogenation and methylation steps yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, often using continuous flow reactors to enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are frequently employed in hydrogenation steps to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group in the chromenone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizers.
Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted benzo[c]chromen-6-one derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-Hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which 2-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exerts its effects often involves interaction with specific molecular targets. For example, as a phosphodiesterase inhibitor, it can modulate intracellular signaling pathways by preventing the breakdown of cyclic nucleotides, thereby influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Similar structure with a methoxy group instead of a methyl group.
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Lacks the methyl group at the 3-position.
2-Ethyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Contains an ethyl group instead of a methyl group.
Uniqueness
2-Hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-hydroxy-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-8-6-13-11(7-12(8)15)9-4-2-3-5-10(9)14(16)17-13/h6-7,15H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMITZHHYGCBNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C3=C(CCCC3)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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